molecular formula C15H16N2OS B2822262 1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2179914-69-1

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2822262
CAS No.: 2179914-69-1
M. Wt: 272.37
InChI Key: RHTPMOYWOSRKKA-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzothiazole ring fused to a piperidine ring, connected via a prop-2-en-1-one linker

Preparation Methods

The synthesis of 1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminothiophenol with an appropriate acid chloride.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Linking the Rings: The final step involves linking the benzothiazole and piperidine rings via a prop-2-en-1-one linker, typically through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole or piperidine rings or the prop-2-en-1-one linker.

Scientific Research Applications

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the prop-2-en-1-one linker provides structural flexibility. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Comparison with Similar Compounds

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: This compound features a similar benzothiazole-piperidine structure but lacks the prop-2-en-1-one linker, which may affect its biological activity and applications.

    1-(1,3-Benzothiazol-2-yl)piperidin-3-aminedihydrochloride: This derivative includes additional hydrochloride groups, which can influence its solubility and stability.

    3-(1,3-Benzothiazol-2-yl)-2-phenylindole: This compound includes an indole ring, providing different structural and functional properties compared to this compound.

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-14(18)17-9-5-6-11(10-17)15-16-12-7-3-4-8-13(12)19-15/h2-4,7-8,11H,1,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPMOYWOSRKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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